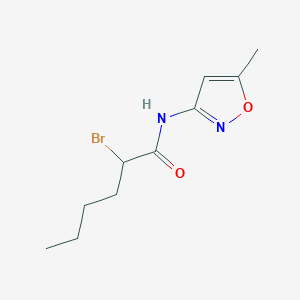

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide

Description

2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide (CAS: 923120-24-5) is a brominated amide derivative with the molecular formula C₁₀H₁₅BrN₂O₂ and a molecular weight of 275.14 g/mol . The compound features a hexanamide backbone substituted with a bromine atom at the 2-position and a 5-methyl-1,2-oxazol-3-yl group attached to the amide nitrogen.

Properties

IUPAC Name |

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2/c1-3-4-5-8(11)10(14)12-9-6-7(2)15-13-9/h6,8H,3-5H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJJWPPGTSWCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1=NOC(=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide typically involves the bromination of a precursor compound followed by the formation of the oxazole ring. One common method involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with hexanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted hexanamides, while oxidation and reduction reactions can produce different oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide exhibits significant antimicrobial properties. It has been studied for its ability to inhibit the growth of various pathogenic bacteria, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial quorum sensing, which is critical for biofilm formation and virulence factor expression. In particular, studies have shown that it can enhance the efficacy of existing antibiotics by acting as a quorum-sensing inhibitor (QSI), thereby reducing biofilm-associated infections .

Case Study: Synergistic Effects with Antibiotics

In a study examining the synergistic effects of this compound with traditional antibiotics like tobramycin, it was found that co-administration significantly increased the antibacterial activity against Pseudomonas aeruginosa. The combination treatment reduced bacterial load in biofilms more effectively than either treatment alone . This suggests that this compound could be a valuable adjunct in treating chronic infections.

Chemical Biology

Inhibitor of Enzyme Activity

The compound has been identified as a potent inhibitor of specific enzymes involved in bacterial metabolism and virulence. For instance, it has shown potential in inhibiting enzymes related to the biosynthesis of virulence factors in pathogenic bacteria. This inhibition can lead to decreased pathogenicity and enhanced clearance by the host immune system .

Crystallographic Studies

Crystallographic fragment screening has revealed that derivatives of this compound can bind effectively to target proteins involved in disease pathways. Such studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity and selectivity .

Pharmacological Research

Potential in Cancer Therapy

Emerging research indicates that compounds similar to this compound may have applications in cancer therapy due to their ability to modulate cellular signaling pathways involved in tumor growth and metastasis. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The bromine atom and oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

This sulfonamide derivative shares the 5-methyl-1,2-oxazol-3-yl moiety but differs in its core structure, featuring a sulfamoylphenyl group linked to a benzene ring (Figure 1) . Key distinctions include:

- Crystallographic Data: Single-crystal X-ray analysis (R factor = 0.055) reveals a planar sulfamoyl group and intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice .

- Synthetic Utility : The sulfonamide’s aromatic system may favor π-π stacking interactions, whereas the bromohexanamide’s alkyl chain could enhance lipophilicity and membrane permeability .

5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine

This brominated benzoxazole-oxadiazole hybrid (C₂₂H₁₅BrN₄O₂) features an aromatic bromine substituent, contrasting with the aliphatic bromine in the target compound . Notable differences include:

- Electronic Effects : The aromatic bromine in the benzoxazole derivative may engage in resonance effects, altering electron distribution compared to the electron-withdrawing bromoalkyl group in this compound.

- Spectral Data : IR spectroscopy of the benzoxazole compound shows a C–Br stretch at 530 cm⁻¹, while the target compound’s alkyl bromide C–Br stretch would likely appear at ~600–500 cm⁻¹, though experimental data are lacking .

- Biological Implications : The benzoxazole-oxadiazole framework is associated with antimicrobial activity, whereas the biological profile of the target compound remains unexplored .

Structural and Functional Analysis

- Hydrogen Bonding Patterns: The target compound’s amide group can act as both a donor (N–H) and acceptor (C=O), facilitating hydrogen-bonded networks similar to those observed in sulfonamide derivatives . However, the absence of crystallographic data limits further analysis.

- Computational Tools : Programs like SHELXL and SIR97 are widely used for refining and solving crystal structures of related compounds . For example, SIR97 integrates direct methods for structure solution, which could be applied to the target compound if crystallographic studies are conducted .

Biological Activity

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves:

- Bromination : A precursor compound is brominated.

- Formation of the Oxazole Ring : This can be achieved by reacting 5-methyl-1,2-oxazole-3-carboxylic acid with hexanoyl chloride in the presence of a base like triethylamine. The intermediate is then brominated using agents such as N-bromosuccinimide (NBS) under controlled conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : For Gram-positive bacteria, MIC values range from 1 to 16 µg/mL. For Gram-negative bacteria like E. coli and A. baumannii, MICs can be as low as 4 µg/mL, indicating potent antibacterial activity against resistant strains .

Table 1 summarizes the MIC values for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 - 16 |

| E. coli | 4 - 128 |

| A. baumannii | Variable |

Anticancer Activity

The compound's anticancer potential is under investigation, focusing on its ability to induce apoptosis in cancer cells. Preliminary findings suggest that it may inhibit key signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Interaction : The oxazole ring and bromine atom contribute to the compound's reactivity and binding affinity to various enzymes and receptors.

- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells by modulating the expression of proteins involved in cell survival .

Comparative Studies

Comparative studies with similar compounds reveal unique aspects of this compound:

- Structural Variants : Compounds like 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide and others exhibit varying degrees of biological activity, highlighting the importance of structural features in determining efficacy.

Table 2 compares the biological activities of related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide | Moderate | Low |

| 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)hexanamide | High | High |

Case Studies

Several case studies have explored the efficacy of this compound:

- Antimicrobial Efficacy Against Resistant Strains : A study demonstrated that derivatives similar to this compound showed enhanced potency against MRSA and VRE, suggesting its potential role in combating antibiotic resistance.

- In Vivo Studies : Initial animal model tests indicated promising results regarding tumor reduction when treated with this compound, warranting further investigation into its therapeutic applications .

Q & A

Q. What synthetic methodologies are suitable for preparing 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is commonly employed:

Bromination : Introduce the bromine moiety at the hexanamide chain using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent such as CCl₄ or DCM. Monitor reaction progress via TLC or GC-MS to optimize bromine positioning.

Coupling : React 5-methyl-1,2-oxazol-3-amine with the brominated hexanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous THF or DMF. Microwave-assisted synthesis (e.g., 100°C, 30 min) can enhance yield and reduce side reactions compared to traditional reflux .

Key Optimization : Use Schlenk techniques to exclude moisture and oxygen, critical for preserving the reactivity of the brominated intermediate.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker Kappa APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection parameters include θ ranges of 5.0–55.6° and multi-scan absorption correction (e.g., SADABS).

- Refinement : Use SHELXL for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen atom placement via riding models. For structure solution, SHELXD or SIR97 (direct methods) are preferred for resolving heavy atoms like bromine .

- Validation : Check for R-factor convergence (R₁ < 0.05) and validate geometry using PLATON or Mercury.

Advanced Research Questions

Q. How do π-π interactions and hydrogen bonding influence the supramolecular assembly of this compound in the solid state?

- Methodological Answer :

- π-π Interactions : Analyze centroid-to-centroid distances between the oxazole ring and adjacent aromatic systems (e.g., thiadiazole in analogs). Distances < 3.5 Å indicate significant stacking, as seen in related compounds (3.47 Å in triazolothiadiazole derivatives) .

- Hydrogen Bonding : Use graph-set analysis (Etter’s formalism) to classify intermolecular interactions. For example, N–H···O and C–H···Br bonds often form infinite chains or rings, stabilizing the crystal lattice. ORTEP-3 or Mercury can visualize these networks .

Experimental Design : Compare Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions.

Q. What contradictions arise in spectroscopic data (e.g., NMR, IR) for this compound, and how can they be resolved?

- Methodological Answer :

- NMR Anomalies : Discrepancies in chemical shifts (e.g., deshielded protons near bromine) may arise from dynamic effects or solvent polarity. Use variable-temperature NMR (VT-NMR) to probe conformational flexibility.

- IR Assignments : Overlapping C=O and C=N stretches (1650–1750 cm⁻¹) can be deconvoluted using DFT calculations (Gaussian 16) with B3LYP/6-311+G(d,p) basis sets. Compare computed vs. experimental spectra .

Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and SCXRD to confirm molecular connectivity.

Q. How can the metabolic stability of this compound be assessed in vitro, and what are likely biotransformation pathways?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor depletion via LC-MS/MS. Identify metabolites using fragmentation patterns (e.g., hydroxylation at the hexanamide chain or oxazole ring) .

- Pathway Prediction : Use software like Meteor (Lhasa Ltd) to predict Phase I/II metabolism. For example, debromination via cytochrome P450 enzymes or glucuronidation of the oxazole nitrogen.

Validation : Synthesize putative metabolites (e.g., hydroxy derivatives) and compare retention times/fragmentation with experimental data.

Tables for Key Data

Q. Table 1. Crystallographic Parameters for Analogous Compounds

| Parameter | Value (Analog from ) |

|---|---|

| Space group | Pca2₁ (orthorhombic) |

| a, b, c (Å) | 16.271, 5.380, 16.700 |

| V (ų) | 1462.0 |

| Z | 4 |

| R₁ (I > 2σ(I)) | 0.042 |

Q. Table 2. Synthetic Yields Under Different Conditions

| Method | Yield (%) | Conditions |

|---|---|---|

| Conventional reflux | 50 | THF, 12 h, 80°C |

| Microwave-assisted | 88 | DMF, 30 min, 100°C |

| Catalytic (DMAP) | 72 | CH₂Cl₂, 4 h, RT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.